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Compound of Interest

Compound Name: Neogen

Cat. No.: B1678167 Get Quote

This technical support center provides researchers, scientists, and drug development

professionals with troubleshooting guides and frequently asked questions (FAQs) to improve

DNA quality for submission to Neogen's genomic services.

Frequently Asked Questions (FAQs)
Q1: What are Neogen's basic requirements for purified DNA samples?

A1: For purified DNA samples, Neogen requires a minimum of 300 ng of high-quality, intact

DNA at a concentration of at least 20 ng/µl.[1]

Q2: What are the most common reasons for sample failure at Neogen?

A2: Common reasons for sample failure include biological and chemical contamination,

improper storage, and insufficient sample material.[2][3][4] Biological contaminants can include

dirt or fecal matter, while chemical contaminants may arise from pigments used in animal

markers.[2]

Q3: What are the ideal purity ratios for DNA submitted for Next-Generation Sequencing (NGS)?

A3: For optimal results in NGS applications, an A260/280 ratio of approximately 1.8 is

considered indicative of high purity. The A260/230 ratio should ideally be between 2.0 and 2.2.

Q4: What is a DNA Integrity Number (DIN) and why is it important?
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A4: The DNA Integrity Number (DIN) is a metric from 1 to 10 that assesses the integrity of

genomic DNA, with 10 representing highly intact DNA and 1 representing highly degraded

DNA. While Neogen has not specified a required DIN, submitting samples with high DNA

integrity is crucial for successful genomic analysis, as degraded DNA can lead to failed

sequencing runs.

Troubleshooting Guides
Issue 1: Low DNA Concentration or Yield
Symptom: The DNA concentration is below Neogen's required 20 ng/µl, or the total yield is less

than 300 ng.

Possible Causes and Solutions:

Possible Cause Recommended Solution

Insufficient Starting Material
Increase the amount of starting material (e.g.,

tissue, blood) for the extraction.

Inefficient Cell Lysis

Ensure complete cell lysis by using the

appropriate lysis buffer for your sample type and

extending incubation times or incorporating

mechanical disruption (e.g., bead beating) if

necessary.

Improper DNA Precipitation

If using a precipitation-based method, ensure

the correct volume of isopropanol or ethanol is

used and that the DNA pellet is properly washed

and re-solubilized.

Over-drying of DNA Pellet

Avoid over-drying the DNA pellet after ethanol

washes, as this can make it difficult to

resuspend. Air-dry for a shorter period or use a

gentle stream of air.

Suboptimal Elution

When using spin columns, pre-heat the elution

buffer to 60-70°C and increase the incubation

time on the column to improve DNA recovery.
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Issue 2: Poor DNA Purity (Low A260/280 or A260/230
Ratios)
Symptom: The A260/280 ratio is significantly below 1.8, or the A260/230 ratio is below 2.0.

Possible Causes and Solutions:

Possible Cause Recommended Solution

Protein Contamination (Low A260/280)

Incorporate or repeat a proteinase K digestion

step during the extraction protocol. Perform a

phenol-chloroform extraction to remove

proteins.

RNA Contamination (High A260/280)

Include an RNase A treatment step in your DNA

extraction protocol to degrade contaminating

RNA.

Phenol Contamination (Low A260/280)

Ensure complete removal of the aqueous phase

during phenol-chloroform extraction. Perform an

additional chloroform wash to remove residual

phenol.

Guanidine Salts or other Chaotropic Salt

Contamination (Low A260/230)

Ensure that the spin column is washed

thoroughly with the recommended wash buffers

to remove any residual salts from the lysis and

binding steps. Perform an additional wash step.

Carbohydrate or Phenol Contamination (Low

A260/230)

Re-precipitate the DNA with ethanol to wash

away contaminants. Ensure proper phase

separation if using phenol-based extraction

methods.

Issue 3: DNA Degradation
Symptom: Gel electrophoresis shows a smear of low molecular weight DNA instead of a

distinct high molecular weight band. The DNA Integrity Number (DIN) is low.

Possible Causes and Solutions:
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Possible Cause Recommended Solution

Improper Sample Collection and Storage

Collect fresh samples and process them

immediately or freeze them at -80°C. Avoid

repeated freeze-thaw cycles.

Nuclease Contamination

Use sterile, nuclease-free reagents and

consumables. Work in a clean environment to

prevent nuclease contamination.

Harsh Lysis Conditions

Avoid excessive vortexing or mechanical

shearing during cell lysis, which can fragment

the DNA.

Extended Storage of Samples

DNA can degrade over time, so it is best to

process samples as soon as possible after

collection.

Data Presentation: DNA Quality Control Metrics
Metric

Neogen

Requirement
Ideal Range for NGS

Indication of Poor

Quality

DNA Concentration ≥ 20 ng/µl ≥ 20 ng/µl < 20 ng/µl

Total DNA Amount ≥ 300 ng ≥ 300 ng < 300 ng

A260/280 Ratio Not Specified ~1.8 < 1.7 or > 2.0

A260/230 Ratio Not Specified 2.0 - 2.2 < 2.0

DNA Integrity Number

(DIN)
Not Specified ≥ 7 < 7

Experimental Protocols
Protocol 1: DNA Extraction from Whole Blood (Spin
Column Method)
This protocol is a general guideline for DNA extraction from whole blood using a commercial

spin-column kit. Always refer to the manufacturer's specific instructions.
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Materials:

Whole blood collected in EDTA tubes

Commercial DNA extraction kit (e.g., Qiagen DNeasy Blood & Tissue Kit)

Proteinase K

Lysis Buffer

Wash Buffers

Elution Buffer

RNase A (optional)

Microcentrifuge tubes (1.5 mL and 2 mL)

Microcentrifuge

Water bath or heat block at 56°C

Procedure:

Pipette 20 µl of proteinase K into the bottom of a 1.5 mL microcentrifuge tube.

Add 200 µl of whole blood to the microcentrifuge tube.

Add 200 µl of Lysis Buffer and mix immediately by vortexing for 15 seconds.

Incubate at 56°C for 10 minutes.

(Optional) Add 4 µl of RNase A (100 mg/ml) and incubate at room temperature for 2 minutes.

Add 200 µl of 100% ethanol to the sample and mix thoroughly by vortexing.

Carefully apply the mixture to the spin column placed in a 2 mL collection tube.
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Centrifuge at 6,000 x g (8,000 rpm) for 1 minute. Discard the flow-through and the collection

tube.

Place the spin column in a new 2 mL collection tube. Add 500 µl of Wash Buffer 1 and

centrifuge for 1 minute at 6,000 x g. Discard the flow-through.

Add 500 µl of Wash Buffer 2 to the spin column and centrifuge for 3 minutes at maximum

speed to dry the membrane.

Place the spin column in a clean 1.5 mL microcentrifuge tube.

Add 50-200 µl of Elution Buffer directly to the center of the membrane.

Incubate at room temperature for 1 minute.

Centrifuge for 1 minute at 6,000 x g to elute the DNA.

Protocol 2: DNA Quality Control
A. Spectrophotometric Analysis (e.g., NanoDrop)

Blank the spectrophotometer with the same elution buffer used for the DNA sample.

Pipette 1-2 µl of the purified DNA sample onto the measurement pedestal.

Measure the absorbance at 260 nm, 280 nm, and 230 nm.

The instrument software will automatically calculate the DNA concentration and the

A260/280 and A260/230 ratios.

B. Agarose Gel Electrophoresis

Prepare a 0.8% to 1.0% agarose gel in 1X TAE or TBE buffer containing a fluorescent DNA

dye (e.g., ethidium bromide or SYBR Safe).

Load 2-5 µl of the DNA sample mixed with loading dye into a well of the gel.

Load a DNA ladder of known concentrations and sizes in an adjacent well.
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Run the gel at 80-120 V until the dye front has migrated an appropriate distance.

Visualize the DNA bands under UV or blue light.

Assess the integrity of the DNA by observing the size and tightness of the band. High-quality

genomic DNA should appear as a single, high molecular weight band with minimal smearing.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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